

Spectroscopic Data of Coelogin: A Technical Guide

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Compound of Interest		
Compound Name:	Coelogin	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Coelogin**, a phenanthrenoid compound isolated from the orchid Coelogyne cristata. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **Coelogin**, along with detailed experimental protocols for data acquisition.

Chemical Structure

Coelogin possesses a phenanthro[4,5-bcd]pyran structure.

IUPAC Name: 4,5-Dimethoxy-6,7-dihydro-2H-naphtho[8,1,2-cde][1]benzopyran-3,9-diol

Chemical Formula: C17H16O5

Molar Mass: 300.31 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Coelogin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Table 1: ¹H NMR Spectroscopic Data of **Coelogin** (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.88	d, J=8.5 Hz	1H	H-1
6.95	d, J=8.5 Hz	1H	H-2
6.85	S	1H	H-8
4.90	S	2H	H-5
4.01	S	3H	7-OCH₃
3.95	S	3H	6-OCH₃
2.85	t, J=7.0 Hz	2H	H-10
2.60	t, J=7.0 Hz	2H	H-9

Table 2: 13C NMR Spectroscopic Data of Coelogin (CDCl3)



Chemical Shift (δ) ppm	Carbon Atom
152.5	C-4
149.8	C-6
146.2	C-7
141.0	C-3a
135.5	C-10b
128.8	C-1
125.4	C-8a
119.5	C-4a
115.8	C-10a
112.3	C-8
108.7	C-2
105.1	C-5a
69.8	C-5
60.9	7-OCH₃
56.1	6-OCH₃
29.7	C-10
22.5	C-9

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Coelogin



m/z	Relative Intensity (%)	Assignment
300	100	[M]+
285	80	[M - CH₃] ⁺
270	60	[M - 2xCH ₃] ⁺ or [M - H ₂ CO] ⁺
257	45	[M - CH ₃ - CO] ⁺

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data of Coelogin

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	Broad, Strong	O-H stretch (phenolic)
2925	Medium	C-H stretch (aliphatic)
1610, 1500, 1450	Strong	C=C stretch (aromatic)
1270	Strong	C-O stretch (aryl ether)
1100	Medium	C-O stretch (alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified Coelogin in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:



- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a 90° pulse width.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of purified **Coelogin** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Operate the ESI source in positive ion mode.
 - Set the mass range to scan from m/z 50 to 500.



- Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]+)
 and characteristic fragment ions.

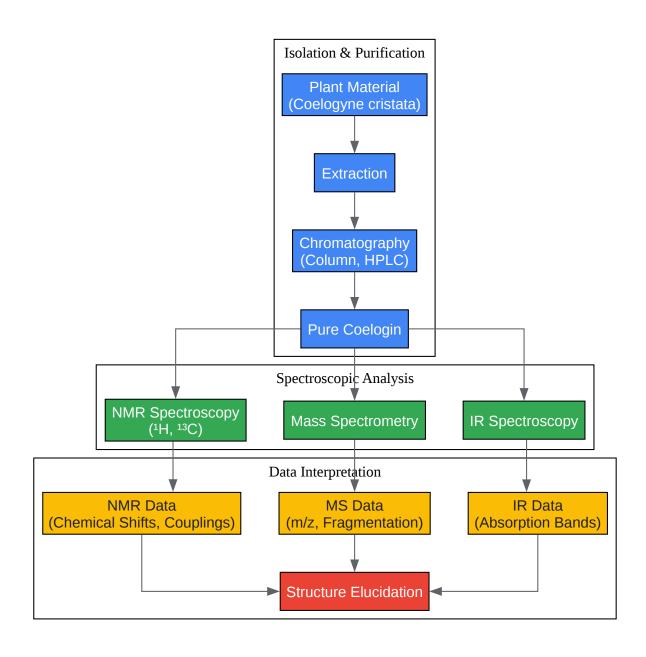
Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of purified Coelogin (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in Coelogin.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Coelogin**.





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Caption: General workflow for the spectroscopic analysis of Coelogin.



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References

- 1. 13Carbon NMR [chem.ch.huji.ac.il]
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